molecular formula C15H13NO2 B253643 1-isobutyrylbenzo[cd]indol-2(1H)-one

1-isobutyrylbenzo[cd]indol-2(1H)-one

Cat. No.: B253643
M. Wt: 239.27 g/mol
InChI Key: JVGCZMVZVZKSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isobutyrylbenzo[cd]indol-2(1H)-one is a derivative of the benzo[cd]indol-2(1H)-one scaffold, a tricyclic structure with a lactam ring.

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

1-(2-methylpropanoyl)benzo[cd]indol-2-one

InChI

InChI=1S/C15H13NO2/c1-9(2)14(17)16-12-8-4-6-10-5-3-7-11(13(10)12)15(16)18/h3-9H,1-2H3

InChI Key

JVGCZMVZVZKSTI-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1C2=CC=CC3=C2C(=CC=C3)C1=O

Canonical SMILES

CC(C)C(=O)N1C2=CC=CC3=C2C(=CC=C3)C1=O

Origin of Product

United States

Comparison with Similar Compounds

Anticancer and Kinase Inhibition
  • BET Bromodomain Inhibition : Derivatives like 6-(3,5-dimethylisoxazol-4-yl)benzo[cd]indol-2(1H)-one (compound 11) inhibit BRD4(1) with temperature shifts (ΔT) of 1.2–1.8°C in thermal shift assays (TSA). Cycloalkyl substituents at the R position optimize hydrophobic interactions with the WPF shelf of BRD4 .
  • Aurora B Kinase Inhibition : 1-(n-Propyl)-6-sulfonylbenzo[cd]indol-2(1H)-one derivatives (e.g., compound 7e) show potent activity (IC₅₀ < 1 µM) in spectrophotometric enzyme assays .
  • Lysosome Targeting: Polyamine conjugates (e.g., compound 15f) inhibit hepatocellular carcinoma migration (IC₅₀ ~5 µM) and induce autophagy/apoptosis via lysosomal localization .
Imaging and Dual Functionality
  • Compound 15f exhibits strong green fluorescence, suggesting utility as a lysosomal imaging agent. This dual functionality (therapeutic + diagnostic) is absent in alkyl or acyl derivatives .

Activity Summary:

Compound Type Primary Target Key Activity Potency/IC₅₀
Isobutyryl derivative Not reported Hypothesized kinase/lysosome targeting N/A
BRD4 Inhibitors BRD4(1) ΔT = 1.2–1.8°C (TSA) Moderate
Aurora B Inhibitors Aurora B kinase IC₅₀ < 1 µM High
Polyamine conjugates Lysosomes/Polyamine transporter Migration inhibition (IC₅₀ ~5 µM) Moderate

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility :
    • Alkyl derivatives (e.g., 1-butyl) have higher logP (predicted ~3.5) due to hydrophobicity, whereas sulfonyl or polyamine derivatives exhibit lower logP (~2.0–2.5) .
    • The isobutyryl group’s ketone may reduce logP compared to alkyl chains but increase it relative to polar sulfonamides.
  • Metabolic Stability : Polyamine conjugates (e.g., 15f) may face rapid renal clearance, while acylated derivatives (e.g., isobutyryl) could undergo esterase-mediated hydrolysis .

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